Cas no 4718-21-2 (3-nitro-1-benzothiophene-2-carbaldehyde)

4718-21-2 structure
Nombre del producto:3-nitro-1-benzothiophene-2-carbaldehyde
Número CAS:4718-21-2
MF:C9H5NO3S
Megavatios:207.205900907516
MDL:MFCD28667042
CID:3991941
3-nitro-1-benzothiophene-2-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
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- Benzo[b]thiophene-2-carboxaldehyde, 3-nitro-
- 3-nitro-1-benzothiophene-2-carbaldehyde
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- MDL: MFCD28667042
3-nitro-1-benzothiophene-2-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19571689-10.0g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 10.0g |
$5695.0 | 2023-01-09 | |
Enamine | BBV-82798766-2.5g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 2.5g |
$3577.0 | 2023-09-17 | |
Enamine | BBV-82798766-10g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 10g |
$5695.0 | 2023-09-17 | |
Enamine | EN300-19571689-1.0g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 1.0g |
$1726.0 | 2023-01-09 | |
Enamine | BBV-82798766-1g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 1g |
$1726.0 | 2023-09-17 | |
Enamine | BBV-82798766-5g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 5g |
$4529.0 | 2023-09-17 | |
Enamine | EN300-19571689-5.0g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 5.0g |
$4529.0 | 2023-01-09 | |
Enamine | EN300-19571689-2.5g |
3-nitro-1-benzothiophene-2-carbaldehyde |
4718-21-2 | 95% | 2.5g |
$3577.0 | 2023-01-09 |
3-nitro-1-benzothiophene-2-carbaldehyde Literatura relevante
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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